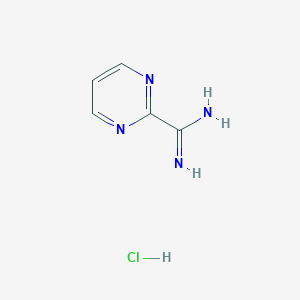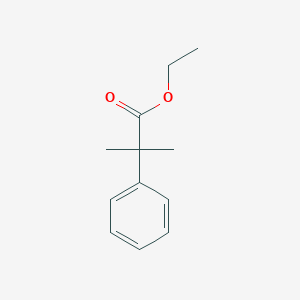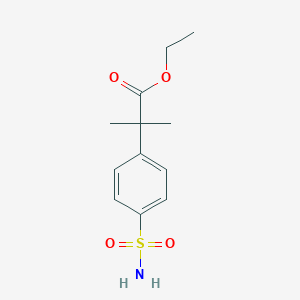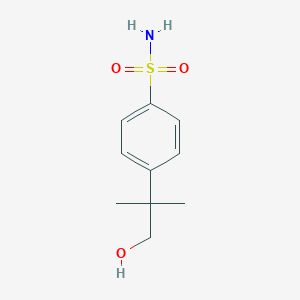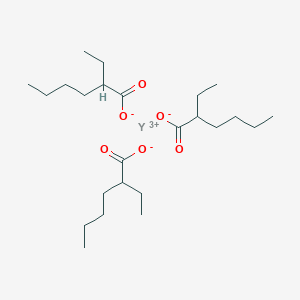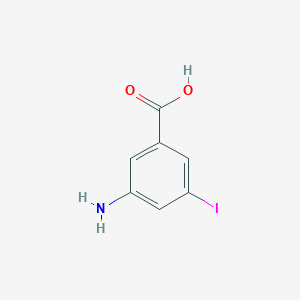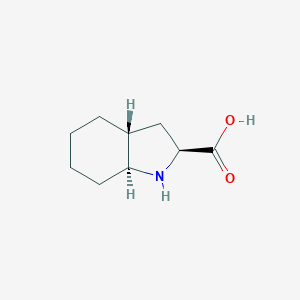
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of enantiopure (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid derivatives has been explored through high yielding and selective alkylations. A notable route involves the straightforward alkylation of a suitably protected derivative, facilitating the preparation of alpha-substituted analogues while retaining the original stereoconfiguration (Sayago et al., 2009). This process is complemented by an improved strategy based on the formation of a trichloromethyloxazolidinone derivative, allowing for the concise synthesis of alpha-tetrasubstituted derivatives (Sayago et al., 2008).
Molecular Structure Analysis
The molecular and crystal structure of indole-2-carboxylic acid (ICA), a related compound, provides insights into the structural basis of its chemical behavior. The orthorhombic crystals formed by ICA molecules reveal a planar ribbon structure, facilitated by intermolecular hydrogen bonds. This configuration highlights the potential for diverse chemical reactivity and the formation of stable complexes in biological and synthetic contexts (Morzyk-Ociepa et al., 2004).
Chemical Reactions and Properties
The chemical properties of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid and its derivatives have been extensively studied. Research focuses on the stereoselective synthesis of alpha-methylated derivatives, highlighting the compound's utility in creating enantiopure substances. The stereoselective methylation reflects the steric hindrance imposed by its cyclohexane ring, demonstrating the compound's versatility in synthetic chemistry (Sayago et al., 2008).
Physical Properties Analysis
The determination and quantification of octahydro-1H-indole-2-carboxylic acid and its isomers have been addressed through HPLC methodologies. This analysis is crucial for the quality control of pharmaceuticals like Perindopril and Trandolapril, where the compound serves as a key starting material. The development of a stability-indicating HPLC method demonstrates the compound's physical properties and its significance in the pharmaceutical industry (Vali et al., 2012).
Chemical Properties Analysis
Exploration of the compound's chemical properties has led to the development of novel indole-2-carboxylic acid analogues with significant antioxidant potentials. This research underlines the compound's role in synthesizing molecules with potential therapeutic applications, showcasing its importance beyond the pharmaceutical sphere (Naik et al., 2012).
Scientific Research Applications
Peptide Synthesis : This compound can be isolated in an enantiomerically pure form and is utilized in peptide synthesis (Sayago, Jiménez, & Cativiela, 2007). It is also used to prepare enantiopure alpha-substituted derivatives for incorporation into peptides (Sayago, Calaza, Jiménez, & Cativiela, 2009).
Metal Complex Formation : Indolecarboxylic acids, such as this compound, form stable metal complexes with metal ions. These complexes could contribute to the biological activity in plant tissues (Cariati et al., 1983).
Pharmaceutical Applications : It serves as a versatile intermediate in the preparation of various pharmaceutically active agents (Jiang et al., 2017). For instance, Trandolapril, a medication, was synthesized from this compound (Shi, 2007).
Biological Activities : Derivatives of this compound exhibited significant antibacterial and moderate antifungal activities, indicating potential therapeutic applications (Raju et al., 2015). Additionally, some diastereoisomeric octahydro-1H-indole-5,6,7-triols showed antiproliferative activity and weak glycosidase inhibition in vitro (Gonda et al., 2019).
Chemical Stability and Reactivity : Indole-2-carboxylic acid and its derivatives are more stable than usual indoles toward acid and oxidation conditions, while still being reactive at the 3-position (Murakami, 1987).
Structure Analysis : The structure of indole-2-carboxylic acid reveals a planar ribbon with intermolecular hydrogen bonds, which is important in understanding its chemical properties (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Safety And Hazards
properties
IUPAC Name |
(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-CSMHCCOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427049 | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
145438-94-4 | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145438-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







